3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one”, there are studies on related compounds. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Synthetic Applications and Chemical Transformations
- The reaction of thiophene-1,1-dioxides with nucleophiles, including cyclic amines like piperidine, showcases the utility of these compounds in synthesizing various derivatives through Michael addition and ring-opening reactions. This method provides access to structurally diverse compounds, illustrating the potential of brominated compounds in synthetic chemistry (Gronowitz, 1993).
- Bromoethoxypyridines, when reacted with lithium piperidide in piperidine, demonstrate the replacement of substituents by the piperidino group without rearrangements, leading to derivatives that are important for further synthetic applications (Plas, Hijwegen, Hertog, 2010).
- The synthesis of lactam carbonyl functions in piperidines through mercuric acetate-EDTA oxidation explores the effects of substituents at the 3-position, highlighting the steric and electronic influences in directing carbonyl formation (Fujii, Ohba, Yoshifuji, 1977).
Reaction Mechanism and Optimization
- Studies on the ring-opening reaction of thiophene-1,1-dioxides provide insights into the reaction paths, showcasing the stereoselective synthesis of dialkylaminomethyl substituted derivatives and elucidating potential synthetic strategies (Gronowitz, Hallberg, Nikitidis, 1987).
- The optimization of ring-opening reactions of thiophene-1,1-dioxides with amines, like piperidine, involves a detailed analysis of variables such as solvent, temperature, and molar ratios. This research contributes to a deeper understanding of reaction conditions for achieving desired products with high selectivity (Tsirk, Gronowitz, Hörnfeldt, 1998).
Properties
IUPAC Name |
3-bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKLRRYBIGWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2=O)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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